molecular formula C4H5BrN2O B2400166 (4-Bromo-1H-imidazol-2-yl)methanol CAS No. 1804129-02-9

(4-Bromo-1H-imidazol-2-yl)methanol

Cat. No.: B2400166
CAS No.: 1804129-02-9
M. Wt: 177.001
InChI Key: ABAMLDFAOYYEGL-UHFFFAOYSA-N
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Description

(4-Bromo-1H-imidazol-2-yl)methanol is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1H-imidazol-2-yl)methanol typically involves the bromination of 1H-imidazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-bromo-1H-imidazole with formaldehyde under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 4-Bromo-1H-imidazole-2-carboxaldehyde or 4-Bromo-1H-imidazole-2-carboxylic acid.

    Reduction: 1H-imidazol-2-ylmethanol.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-1H-imidazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Bromo-1H-imidazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-imidazole: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    1H-imidazol-2-ylmethanol: Lacks the bromine atom, which can affect its reactivity and binding properties.

    4-Chloro-1H-imidazol-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.

Uniqueness

(4-Bromo-1H-imidazol-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(5-bromo-1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAMLDFAOYYEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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